molecular formula C20H23N3OS B1619008 Sopitazine CAS No. 23492-69-5

Sopitazine

Cat. No. B1619008
CAS RN: 23492-69-5
M. Wt: 353.5 g/mol
InChI Key: UEIKOVSHPFMKAA-UHFFFAOYSA-N
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Description

Sopitazine is a chemical compound that belongs to the class of phenylpiperazine derivatives. It has been studied for its potential use as a treatment for various neurological disorders, including anxiety and depression.

Scientific Research Applications

Comparative Effectiveness in Pain Management

Sopitazine, as part of the analgesic category, has been studied for its effectiveness in managing acute pain, particularly in prehospital settings. Research comparing the effectiveness of various analgesics, including opioids, nonsteroidal anti-inflammatory drugs (NSAIDs), and ketamine, has provided insights into their comparative benefits and risks. Sopitazine's role in this spectrum is crucial for understanding its potential applications in pain management (Sobieraj et al., 2019).

Role in Drug Interactions

The interaction of Sopitazine with other drugs is a vital area of research. Understanding how Sopitazine interacts with other medications, particularly those used in chemotherapy, is critical for optimizing patient care and treatment outcomes. Studies have explored these interactions, highlighting the importance of considering Sopitazine in the context of multi-drug regimens (Patel et al., 2017).

Toxicity and Safety Profile

Investigating the toxicity and safety profile of Sopitazine is essential for its clinical use. Comparative studies of various tranquilizing drugs, including phenothiazine derivatives, have provided valuable insights into their therapeutic effectiveness and safety. Such research is vital for informing clinical decisions regarding the use of Sopitazine in different patient populations (Bennett & Kooi, 1961).

Application in Predictive Models for Drug Safety

The use of Sopitazine in predictive models for drug safety is an innovative application in scientific research. By assessing the potential hematotoxicity of xenobiotics and their effects on granulocyte-macrophages, researchers can predict the human maximum tolerated dose (MTD) of drugs like Sopitazine, enhancing our understanding of its safety profile (Pessina et al., 2003).

Photochromic Efficiency and Applications

Research into the photochromic efficiency of Sopitazine derivatives has opened new avenues for its application in fields such as anti-counterfeiting printing and molecular electronics. Studies exploring the dispersion of Sopitazine derivatives in substrates like polystyrene acrylic latex emulsion demonstrate the potential of these compounds beyond traditional medical uses (Sun et al., 2013).

Impact on Seizure Activity

The effectiveness of Sopitazine in modulating seizure activity, especially in the context of exposure to nerve agents, is a critical area of research. Studies have explored the role of various anticonvulsants, including Sopitazine, in managing seizures induced by agents like soman, providing insights into its potential use in neurology and emergency medicine (Shih et al., 1999).

properties

IUPAC Name

phenothiazin-10-yl-(4-propan-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15(2)21-11-13-22(14-12-21)20(24)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3-10,15H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIKOVSHPFMKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946174
Record name (10H-Phenothiazin-10-yl)[4-(propan-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sopitazine

CAS RN

23492-69-5
Record name Sopitazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023492695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10H-Phenothiazin-10-yl)[4-(propan-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOPITAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI0U3D4X3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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